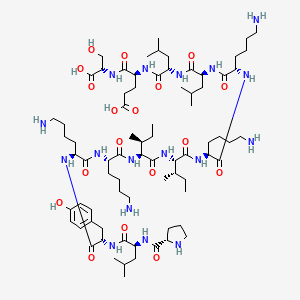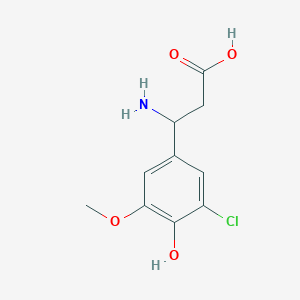
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(3-chloro-4-alkoxy-5-methoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor agonists.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and hydroxy groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which may alter its chemical properties and biological effects.
Uniqueness
The presence of both chloro and methoxy groups in 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid makes it unique compared to its analogs. These functional groups can enhance its reactivity and provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
682804-55-3 |
|---|---|
Formule moléculaire |
C10H12ClNO4 |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
3-amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO4/c1-16-8-3-5(2-6(11)10(8)15)7(12)4-9(13)14/h2-3,7,15H,4,12H2,1H3,(H,13,14) |
Clé InChI |
BEJDJLKSTXKRQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(CC(=O)O)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


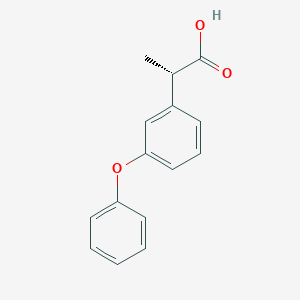
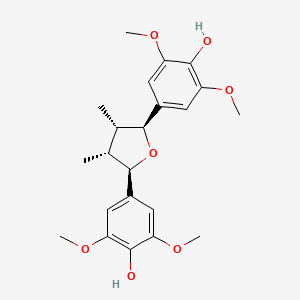
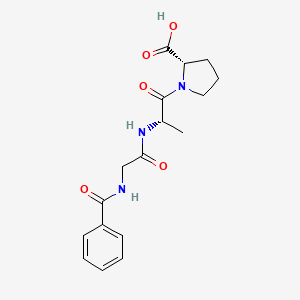

![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
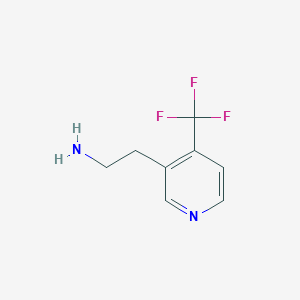
![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)
![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)

